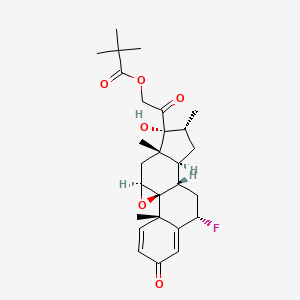![molecular formula C11H14FN3O2 B13425476 (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of oxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a hydroxyacetimidamide group in its structure suggests that it may have unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide typically involves multiple steps:
Formation of the oxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the hydroxyacetimidamide group: This can be done through amidation reactions using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetimidamide group.
Reduction: Reduction reactions may target the oxazepine ring or the hydroxyacetimidamide group.
Substitution: The fluorine atom may be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with different functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel derivatives:
Biology
Biological assays: The compound may be tested for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide: Similar structure but with a chlorine atom instead of fluorine.
(Z)-2-(7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide may confer unique properties, such as increased metabolic stability and enhanced biological activity, compared to its chloro and bromo analogs.
Propiedades
Fórmula molecular |
C11H14FN3O2 |
|---|---|
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H14FN3O2/c12-9-1-2-10-8(5-9)6-15(3-4-17-10)7-11(13)14-16/h1-2,5,16H,3-4,6-7H2,(H2,13,14) |
Clave InChI |
HSOOAVVKARWCRN-UHFFFAOYSA-N |
SMILES isomérico |
C1COC2=C(CN1C/C(=N/O)/N)C=C(C=C2)F |
SMILES canónico |
C1COC2=C(CN1CC(=NO)N)C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
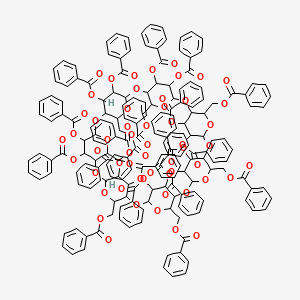

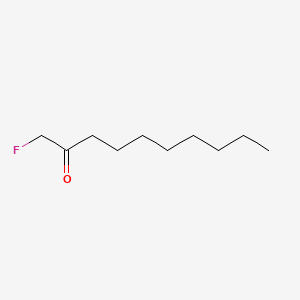
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)

![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
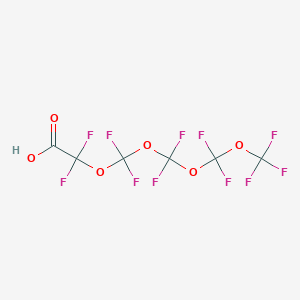
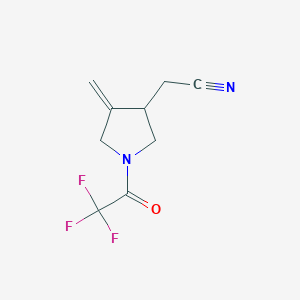
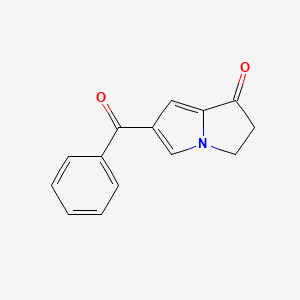
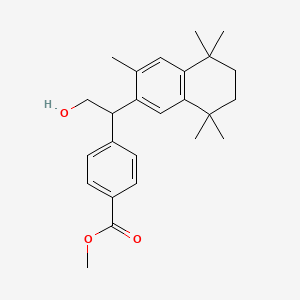
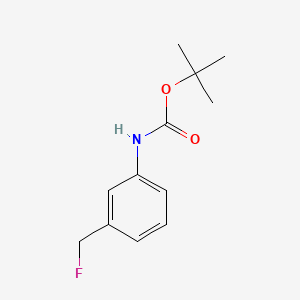
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)
